

2,5-Dichlorobenzoic acid CAS number 50-79-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dichlorobenzoic acid

Cat. No.: B7767042

[Get Quote](#)

An In-Depth Technical Guide to **2,5-Dichlorobenzoic Acid** (CAS 50-79-3)

Executive Summary

2,5-Dichlorobenzoic acid (CAS No. 50-79-3) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a wide array of commercially significant compounds.^{[1][2]} Characterized by a benzene ring substituted with two chlorine atoms and a carboxylic acid group, its unique electronic and steric properties make it a versatile building block in the agrochemical, pharmaceutical, and specialty chemical industries.^{[2][3]} This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, synthesis methodologies, key applications, metabolic fate, and analytical techniques.

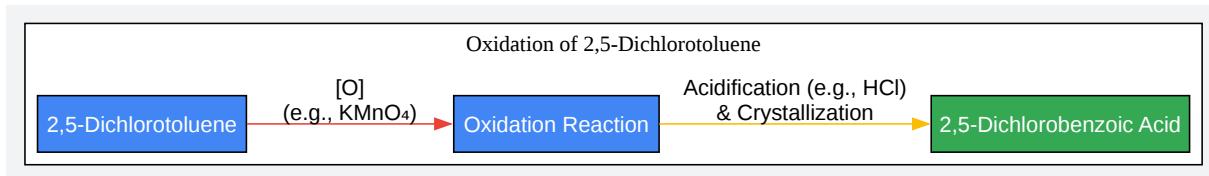
Physicochemical and Spectroscopic Properties

2,5-Dichlorobenzoic acid typically appears as a white to off-white crystalline solid or powder.^{[1][4]} Its chemical structure, featuring electron-withdrawing chlorine atoms, significantly influences its acidity and reactivity. The compound is sparingly soluble in water but shows greater solubility in organic solvents like ethanol and ether.^{[1][5][6]}

Table 1: Key Physicochemical Properties of **2,5-Dichlorobenzoic Acid**

Property	Value	Source(s)
CAS Number	50-79-3	[4]
Molecular Formula	C ₇ H ₄ Cl ₂ O ₂	[1][4]
Molecular Weight	191.01 g/mol	[1][4]
Appearance	White to off-white crystalline powder or needles	[1][4][5]
Melting Point	151-154 °C	[5][7]
Boiling Point	301 °C	[5][6]
Water Solubility	<0.1 g/100 mL at 19 °C; 0.8 g/L	[1][8][9]
pKa	2.51 ± 0.25 (Predicted)	[8]
Vapor Pressure	0.000447 mmHg	[4]

Spectroscopic data is critical for the unambiguous identification and characterization of **2,5-Dichlorobenzoic acid**. Key spectral features are available in public databases such as PubChem, including Mass Spectrometry (GC-MS and MS-MS) and Infrared (IR) spectroscopy data.[4]


Synthesis Methodologies: A Mechanistic Perspective

The synthesis of **2,5-Dichlorobenzoic acid** can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. The most prevalent methods involve the oxidation of a substituted toluene or the chlorination of a benzoic acid precursor.

Oxidation of 2,5-Dichlorotoluene

A common and efficient laboratory and industrial method involves the oxidation of 2,5-dichlorotoluene.[1][10] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are used to convert the methyl group to a carboxylic acid. The rationale for this

approach lies in the stability of the benzene ring to oxidation under conditions that readily transform the alkyl side chain.

[Click to download full resolution via product page](#)

Caption: Oxidation pathway from 2,5-Dichlorotoluene.

Protocol 1: Synthesis via Oxidation of 2,5-Dichlorotoluene[10]

- Dissolution: Dissolve 2,5-dichlorotoluene in a suitable solvent, such as an aqueous pyridine solution.
- Oxidation: While stirring, add the oxidizing agent (e.g., potassium permanganate) portion-wise to the solution. Heat the mixture to 50-80°C and maintain this temperature for 3-6 hours to ensure the reaction goes to completion. The elevated temperature is necessary to overcome the activation energy of the C-H bonds of the methyl group.
- Work-up: After the reaction, recover the organic solvent. Add water to the residue and filter the mixture while hot to remove manganese dioxide byproduct.
- Acidification & Isolation: Acidify the filtrate with hydrochloric acid to a pH of 2. This protonates the carboxylate salt, causing the less soluble **2,5-Dichlorobenzoic acid** to precipitate.
- Purification: Cool the solution to induce crystallization. The resulting solid is collected by filtration and can be further purified by recrystallization from hot water.[8]

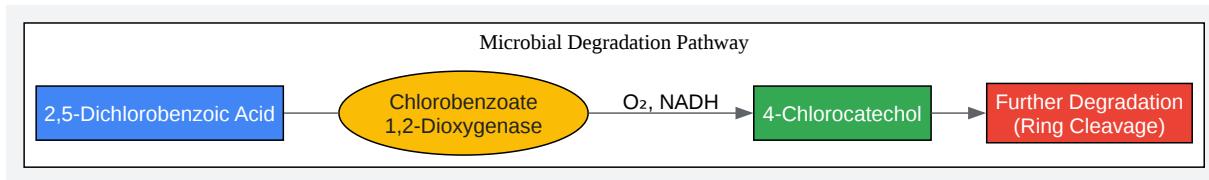
Chlorination of Benzoic Acid

Another approach is the direct chlorination of benzoic acid using chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).[1] This method relies on electrophilic

aromatic substitution. The carboxylic acid group is a meta-director; however, the reaction conditions can be controlled to favor the formation of the 2,5-dichloro isomer. This pathway is often complex, yielding a mixture of isomers that require careful purification.[\[1\]](#)

Core Applications in Research and Development

2,5-Dichlorobenzoic acid's utility stems from its reactive carboxylic acid functional group and the influence of the chlorine substituents on the aromatic ring.


- Agrochemicals: It is a vital precursor in the manufacture of herbicides.[\[2\]](#)[\[3\]](#) For example, it is a key intermediate in the synthesis of Diclofop-methyl, a selective herbicide used for controlling grassy weeds.[\[11\]](#) Its structure contributes to the molecule's ability to inhibit critical enzymes in target plants.[\[1\]](#)
- Pharmaceuticals: In drug development, it serves as a scaffold or intermediate for synthesizing active pharmaceutical ingredients (APIs).[\[2\]](#)[\[3\]](#) Its derivatives are explored for various therapeutic applications, including as anti-ulcer agents.[\[11\]](#)
- Organic Synthesis: As a versatile building block, it undergoes reactions typical of carboxylic acids, such as esterification and amidation, allowing for the creation of more complex molecules for materials science and specialty chemicals.[\[1\]](#)[\[2\]](#)
- Analytical Chemistry: High-purity **2,5-Dichlorobenzoic acid** is used as a calibration standard in analytical methods.[\[5\]](#) It is particularly valuable in environmental studies for investigating the atmospheric degradation products of pollutants like biphenyls and polychlorinated biphenyls (PCBs).[\[7\]](#)[\[12\]](#)

Metabolic and Degradation Pathways

The environmental fate of chlorinated aromatic compounds is a significant area of research. Microbial degradation is a primary mechanism for the breakdown of **2,5-Dichlorobenzoic acid** in soil and water. Certain bacterial strains, such as *Pseudomonas stutzeri* and *Pseudomonas* sp. CPE2, can utilize it as their sole source of carbon and energy.[\[13\]](#)[\[14\]](#)

The metabolic pathway is initiated by a dioxygenase enzyme. Specifically, a chlorobenzoate 1,2-dioxygenase catalyzes the conversion of **2,5-Dichlorobenzoic acid** to 4-chlorocatechol,

which is then further metabolized.[13][15] This enzymatic step requires molecular oxygen and a reducing agent like NADH.[13]

[Click to download full resolution via product page](#)

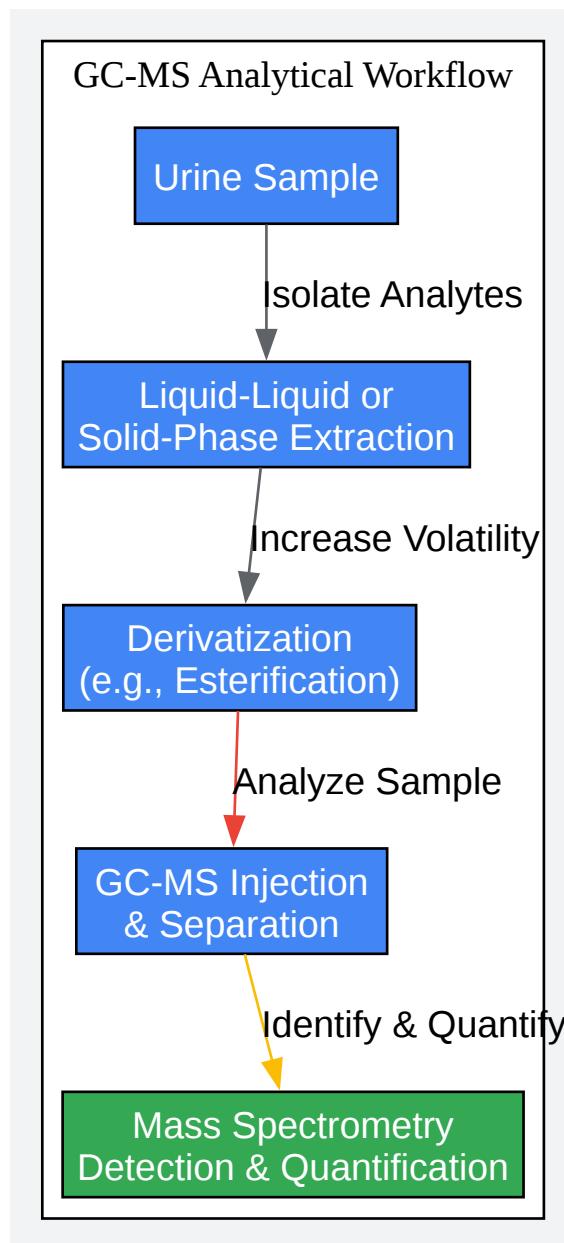
Caption: Key step in the microbial metabolism of **2,5-Dichlorobenzoic acid**.

Toxicology and Safe Handling

2,5-Dichlorobenzoic acid is classified as an irritant.[4] Exposure can cause irritation to the skin, eyes, and respiratory system.[1][16][17] Therefore, adherence to strict safety protocols is essential during handling.

Table 2: GHS Hazard Information and Safety Recommendations

Category	Information	Source(s)
GHS Pictogram	Exclamation Mark	[17]
Signal Word	Warning	[9] [17]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[4] [17]
Personal Protective Equipment (PPE)	Safety goggles, protective gloves, lab coat. Use in a well-ventilated area or with a respirator.	[16] [17] [18] [19]
First Aid Measures	Eyes: Rinse cautiously with water for several minutes. [16] [17] [18] Skin: Wash with plenty of soap and water. [16] [17] Inhalation: Move person to fresh air. [16] [17] [18]	
Storage	Store in a cool, dry, well-ventilated place in a tightly sealed container. Store below +30°C.	[1] [5] [18]
Incompatibilities	Strong bases, oxidizing agents, and reducing agents.	[1] [18]


Current evidence does not classify this compound as a carcinogen.[\[1\]](#) However, as with many chemicals, its toxicological properties have not been exhaustively investigated, warranting cautious handling.[\[17\]](#)[\[18\]](#)

Analytical Methodologies: Quantification in Biological Matrices

The quantification of **2,5-Dichlorobenzoic acid**, particularly in biological samples like urine for exposure monitoring, is typically performed using chromatography coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique.[20]

Protocol 2: General Workflow for GC-MS Analysis in Urine[20]

- Sample Preparation:
 - Collection: Collect a mid-stream urine sample in a sterile container.
 - Storage: For long-term storage, freeze samples at -20°C or lower to prevent degradation. It is advisable to create aliquots to minimize freeze-thaw cycles.
 - Extraction: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the acidic components, including **2,5-Dichlorobenzoic acid**, from the complex urine matrix.
- Derivatization: Convert the polar, non-volatile carboxylic acid into a more volatile and thermally stable ester (e.g., a methyl or silyl ester). This step is crucial for successful GC analysis.
- GC-MS Analysis:
 - Injection: Inject the derivatized sample into the GC-MS system.
 - Separation: Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) with a programmed temperature gradient to separate the analyte from other components.
 - Detection: The mass spectrometer detects and fragments the analyte, providing a characteristic mass spectrum for identification and a quantifiable signal for concentration measurement.
- Quantification: Use a calibration curve prepared from certified reference standards of **2,5-Dichlorobenzoic acid** to determine its concentration in the original sample.

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of **2,5-Dichlorobenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dichlorobenzoic acid | 50-79-3 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 2,5-Dichlorobenzoic acid, 97% 50-79-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 8. 2,5-Dichlorobenzoic acid CAS#: 50-79-3 [m.chemicalbook.com]
- 9. 2,5-Dichlorobenzoic acid for synthesis 50-79-3 [sigmaaldrich.com]
- 10. Synthesis Methods of 2,5 - Dichlorobenzoic Acid _ Chemicalbook [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. nbinno.com [nbinno.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by *Pseudomonas stutzeri* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. 2,5-Dichlorobenzoic acid(50-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [2,5-Dichlorobenzoic acid CAS number 50-79-3]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7767042#2-5-dichlorobenzoic-acid-cas-number-50-79-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com